molecular formula C2H8N4 B1215046 1-Amino-3-methylguanidine CAS No. 31106-59-9

1-Amino-3-methylguanidine

Cat. No. B1215046
CAS RN: 31106-59-9
M. Wt: 88.11 g/mol
InChI Key: QAUFIQWONOAGSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-3-methylguanidine involves the reduction of nitroguanidine compounds to the corresponding aminoguanidine . This process is followed by derivatization with 4-nitrobenzaldehyde to obtain a more hydrophobic Schiff base .

Scientific Research Applications

Antioxidant Activity

A study by Yildiz et al. (1998) investigated the antioxidant properties of aminoguanidine, including 1-amino-3-methylguanidine. This research demonstrated that these compounds, particularly aminoguanidine, effectively inhibit free radicals and metabolites generated by human leukocytes or cell-free systems. This indicates a potential application of 1-amino-3-methylguanidine in combating oxidative stress-related conditions (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).

Prevention of Advanced Glycation Endproducts Formation

Aminoguanidine, as a prototype therapeutic agent, plays a crucial role in preventing the formation of advanced glycation endproducts (AGEs). Thornalley (2003) highlights its rapid reaction with alpha, beta-dicarbonyl compounds, effectively inhibiting AGEs formation. This is particularly significant in the context of diabetes, where accumulation of AGEs is a risk factor for disease progression (Thornalley, 2003).

Inhibition of Nitric Oxide Synthase

Research by Macallister, Whitley, and Vallance (1994) on aminoguanidine and methylguanidine, including 1-amino-3-methylguanidine, shows these compounds can inhibit nitric oxide synthesis. This suggests their potential use in conditions where regulation of nitric oxide is necessary, such as in certain vascular or inflammatory disorders (Macallister, Whitley, & Vallance, 1994).

Renoprotective Effects in Diabetes

A study by Soulis et al. (1997) explored the effects of aminoguanidine on diabetic nephropathy. The findings suggest that aminoguanidine's renoprotective effects are primarily mediated through decreased AGE formation rather than nitric oxide synthase inhibition. This research underscores the potential of 1-amino-3-methylguanidine in managing kidney-related complications in diabetes (Soulis et al., 1997).

Inhibition of Xanthine Oxidase

Seela et al. (1984) studied the N-methyl isomers of guanidine compounds and found that these isomers, including 1-amino-3-methylguanidine, inhibit xanthine oxidase. This enzyme is involved in the metabolic breakdown of purines in the body, and its inhibition has implications for treating conditions like gout (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Anti-inflammatory Potential

Marzocco et al. (2004) investigated the anti-inflammatory potential of methylguanidine in acute inflammation models. Their findings indicate that methylguanidine reduces inflammation markers, suggesting its application in managing inflammatory conditions (Marzocco et al., 2004).

Safety And Hazards

1-Amino-3-methylguanidine hydroiodide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-amino-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N4/c1-5-2(3)6-4/h4H2,1H3,(H3,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUFIQWONOAGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185046
Record name 1-Amino-3-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-methylguanidine

CAS RN

31106-59-9
Record name 1-Amino-3-methylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031106599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-methylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Toku, S Koyama, T Nishimura - The Kitasato archives of …, 1973 - pubmed.ncbi.nlm.nih.gov
Preparation of 1-amino-3-methylguanidine acid salts Preparation of 1-amino-3-methylguanidine acid salts …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
NW Jacobsen, I Dejonge - Australian journal of chemistry, 1987 - CSIRO Publishing
… In an attempt to prepare the other two possible methylation isomers (4a) and (lj), 1-amino-3-methylguanidine was treated with diacetyl. The product from …
Number of citations: 10 www.publish.csiro.au
V Nikolaev, S Sladkevich, U Divina… - Microchimica Acta, 2021 - Springer
… The first step involves reduction of NQ (or MNQ) to the corresponding aminoguanidine (AQ) (or 1-amino-3-methylguanidine, MAQ) followed by derivatization with 4NBA to obtain a more …
Number of citations: 2 link.springer.com
T Zhou, X Xu, M Du, T Zhao, J Wang - Biomedicine & Pharmacotherapy, 2018 - Elsevier
Type 2 diabetes (T2D) is the most common type of diabetes mellitus and is mainly characterized by insulin resistance, β-cell dysfunction, and elevated hepatic glucose output. Metformin …
Number of citations: 85 www.sciencedirect.com
W Holzer, Z Györgydeák - Monatshefte für Chemie/Chemical Monthly, 1992 - Springer
… NMethyl compounds 7 and 8 were prepared by reaction of benzaldehyde or 2,6dichlorobenzaldehyde, respectively, with 1-amino-3-methylguanidine hydroiodide followed by treatment …
Number of citations: 26 link.springer.com
K Machida, K Tomita - Nihon rinsho. Japanese Journal of Clinical …, 1999 - europepmc.org
… Preparation of 1-amino-3-methylguanidine acid salts. …
Number of citations: 2 europepmc.org
P Richter, G Wagner, B Michalke, M Schwab - Die Pharmazie, 1974 - europepmc.org
… Preparation of 1-amino-3-methylguanidine acid salts. …
Number of citations: 5 europepmc.org
H TOKU, S KOYAMA, T NISHIMURA - The Kitasato Archives of …, 1972 - Kitasato Institute
Number of citations: 0
吉井新, 宮本久美子, 西村民男 - YAKUGAKU ZASSHI, 1986 - jstage.jst.go.jp
N-Methyl amidinohydrazones (AH) of substituted benzalacetones were synthesized, and examined in their activities against influenza virus A 2/Adachi strain, bacteria and fungi. These …
Number of citations: 3 www.jstage.jst.go.jp
徳広茂, 西村民男, 福安春海, 数野勇造 - YAKUGAKU ZASSHI, 1984 - jstage.jst.go.jp
… 一方aminoguanidine類のうち1-amino-3-methylguanidine重炭酸塩"は文献に準じたが,他は別誌に掲載する. AmidinohydraZOne類 (IおよびII)の一般的な合成方法 Alcohol中等モルの carbonyl …
Number of citations: 3 www.jstage.jst.go.jp

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